molecular formula C3H9Cl2NO B123292 1-Amino-3-chloropropan-2-ol hydrochloride CAS No. 62037-46-1

1-Amino-3-chloropropan-2-ol hydrochloride

Cat. No. B123292
CAS RN: 62037-46-1
M. Wt: 146.01 g/mol
InChI Key: ZCPJBHYNOFIAPJ-UHFFFAOYSA-N
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Description

1-Amino-3-chloropropan-2-ol hydrochloride is a chemical compound that has been studied for various applications, including its potential in biocatalytic processes and as a building block in organic synthesis. The compound has been explored for its ability to undergo selective reactions and for its biological activities, such as the inhibition of inflammatory processes in biological systems .

Synthesis Analysis

The synthesis of derivatives of 1-amino-3-chloropropan-2-ol has been achieved through different methods. For instance, regio- and enantioselective synthesis of (S)-(+)-3-arylamino-1-chloropropan-2-ols was accomplished by the epoxide ring opening of (±)-epichlorohydrin with aromatic amines in the presence of Candida rugosa lipase . This method showcases the potential of biocatalytic processes in the synthesis of enantiomerically pure compounds. Additionally, the synthesis of related compounds, such as 3-amino-3-vinylpropanoic acid and its conversion to a cyclic stabilized form, demonstrates the versatility of similar structures in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 1-amino-3-chloropropan-2-ol hydrochloride and its derivatives has been determined through various analytical techniques. For example, the absolute configurations of the (+)- and (-)-enantiomers were established by comparing the circular dichroism curves of their derivatives . Furthermore, the conformational analyses of related compounds have been performed using X-ray diffraction analysis, providing insights into the preferred conformations and the impact of different substituents on the molecular structure .

Chemical Reactions Analysis

The reactivity of 1-amino-3-chloropropan-2-ol hydrochloride and its analogs has been explored in various chemical reactions. The compound has been used as a precursor for the synthesis of different derivatives, such as N,N'-diacyl-1,3-diaminopropan-2-ols, which are amide isosteres of natural lipids . The metabolism of 3-amino-1-chloropropan-2-ol has also been studied, revealing its conversion to several metabolites in male rats and providing insights into its antifertility activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-amino-3-chloropropan-2-ol hydrochloride and related compounds have been characterized in various studies. For instance, the optical resolution of racemic structures has been achieved through preferential crystallization, leading to the isolation of optically pure enantiomers . The solubility and melting points of these compounds have been determined, contributing to the understanding of their physical properties and their potential applications in pharmaceutical and chemical industries.

Scientific Research Applications

General Use

“1-Amino-3-chloropropan-2-ol hydrochloride” is a chemical compound with the molecular formula C3H9Cl2NO . It’s often used in scientific research as a reagent .

Application in Pharmaceutical Chemistry

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : This compound is a derivative of amino alcohols and can be used as an intermediate in pharmaceutical chemistry . Specifically, it’s used in the synthesis of the drug molecule linagliptin .
  • Methods of Application or Experimental Procedures : While the exact procedures can vary depending on the specific synthesis pathway, the use of “1-Amino-3-chloropropan-2-ol hydrochloride” typically involves reactions under controlled conditions to incorporate it into the larger drug molecule. The compound’s chlorine atom can act as a leaving group, allowing it to be replaced by other functional groups in the course of the synthesis .
  • Results or Outcomes : The successful synthesis of linagliptin using this compound as an intermediate would result in the production of a drug molecule used in the treatment of type 2 diabetes .

Application as an Antifertility Agent

  • Scientific Field : Reproductive Biology
  • Summary of the Application : This compound has been identified as an antifertility agent . Antifertility agents are substances that reduce or eliminate the likelihood of a female becoming pregnant.
  • Methods of Application or Experimental Procedures : While the exact procedures can vary, the use of this compound as an antifertility agent would typically involve its administration under controlled conditions. The specific dosage and method of administration would depend on various factors, including the specific context of the study and the species being studied .

Application as an Antifertility Agent

  • Scientific Field : Reproductive Biology
  • Summary of the Application : This compound has been identified as an antifertility agent . Antifertility agents are substances that reduce or eliminate the likelihood of a female becoming pregnant.
  • Methods of Application or Experimental Procedures : While the exact procedures can vary, the use of this compound as an antifertility agent would typically involve its administration under controlled conditions. The specific dosage and method of administration would depend on various factors, including the specific context of the study and the species being studied .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-amino-3-chloropropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPJBHYNOFIAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3920-12-5 (Parent)
Record name 1-Amino-3-chloro-2-propanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30956309
Record name 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1)
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Molecular Weight

146.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-chloropropan-2-ol hydrochloride

CAS RN

62037-46-1, 34839-12-8
Record name 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 2-Propanol, 1-amino-3-chloro-, hydrochloride, (+-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-chloro-2-propanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-3-chloropropan-2-olhydrochloride
Source European Chemicals Agency (ECHA)
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Record name 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Cui, J Du, Z Jia, X Wang, H Jia - BMC chemistry, 2019 - bmcchem.biomedcentral.com
… Besides, another patent reported that the start material 1-amino-3-chloropropan-2-ol hydrochloride (III-1) was first reacted with ethanesulfonyl chloride to afford compound N-(3-chloro-2-…
Number of citations: 6 bmcchem.biomedcentral.com
M Soroka, W Goldeman - ARKIVOC, 2003 - arkat-usa.org
… 60% of 3-chloro1-(triphenylmethylamino)propan-2-ol and 40% of tritylamine) was refluxed with hydrochloric acid we obtained exclusively 1-amino-3-chloropropan-2-ol hydrochloride …
Number of citations: 4 www.arkat-usa.org

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